molecular formula C8H9IN2 B3054606 3-Cyano-1,4-dimethylpyridin-1-ium iodide CAS No. 61327-46-6

3-Cyano-1,4-dimethylpyridin-1-ium iodide

Cat. No.: B3054606
CAS No.: 61327-46-6
M. Wt: 260.07 g/mol
InChI Key: XJTAACKHUUAANL-UHFFFAOYSA-M
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Description

Contextualizing Quaternary Pyridinium (B92312) Salts: Fundamental Structures and Chemical Significance

Quaternary pyridinium salts are a well-established and versatile class of substances with a remarkable array of applications in chemistry, biochemistry, and material science. researchgate.net Their fundamental structure consists of a pyridine (B92270) ring in which the nitrogen atom is quaternized, meaning it is bonded to four carbon atoms and thus carries a positive charge. This cationic nature is balanced by an anion, such as iodide in the case of pyridinium iodides. These salts are found in numerous naturally occurring and physiologically active compounds. rsc.org

The functionalization of the pyridinium ring, either at the nitrogen atom or the carbon atoms, allows for the tuning of its chemical and electronic properties, depending on the nature of the introduced substituents. researchgate.net This adaptability has led to their use in a wide range of applications, including as dyes, surfactants, medicines, cosmetics, and in polymerization and catalysis. researchgate.net When in a liquid state at room temperature, they are classified as pyridinium ionic liquids. researchgate.net

The Distinctive Influence of Cyano and Alkyl Substituents on Pyridinium Cation Reactivity and Properties

The reactivity and properties of the pyridinium cation are significantly influenced by the presence of substituents like cyano (-CN) and alkyl groups. The cyano group is a strong electron-withdrawing group, which can impact the electron density of the aromatic ring and its interactions. nih.gov This can affect the cation-π interactions, which are crucial in various chemical and biological processes. nih.gov Studies on related systems have shown that electron-withdrawing substituents can alter the nature of these interactions from attractive to repulsive. nih.gov

Alkyl groups, such as the methyl groups in 3-Cyano-1,4-dimethylpyridin-1-ium iodide, are electron-donating. Their presence can influence the solubility, stability, and steric environment of the pyridinium salt. The quaternization of pyridines with alkyl halides is a common synthetic route to these compounds. researchgate.net The nature of the alkyl group can also affect the compound's properties, such as its behavior as a surfactant. semanticscholar.org

Scope and Research Imperatives within the Pyridinium Iodide Chemical Landscape

The landscape of pyridinium iodide chemistry is vast and continues to be an active area of research. These compounds are utilized as precursors in the synthesis of perovskite-based opto-electronic systems, highlighting their importance in materials science. greatcellsolarmaterials.com Furthermore, dicationic pyridinium iodide compounds have been investigated for their potential synergistic effects with fungal secondary metabolites in combating multi-drug resistant microorganisms. researchgate.net

Research is ongoing to synthesize new pyridinium salts with tailored properties for specific applications. researchgate.net This includes the development of novel surfactants and catalysts. researchgate.net The study of their crystal structures provides valuable insights into their intermolecular interactions and solid-state properties. For instance, the crystal structure of 4-cyano-1-methylpyridinium iodide reveals the formation of inversion-related dimers through weak hydrogen bonds. nih.govresearchgate.net Understanding these fundamental properties is crucial for the rational design of new functional materials and therapeutic agents based on the pyridinium scaffold.

Compound Properties

Interactive Data Table: Properties of Related Pyridinium Iodides

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Pyridinium iodide18820-83-2C5H6IN207.01
1,4-Dimethylpyridinium (B189563) iodide2301-80-6C7H10IN235.07151-154
4-Cyano-1-methylpyridinium iodideC7H7N2+·I−246.05189-193

Properties

IUPAC Name

1,4-dimethylpyridin-1-ium-3-carbonitrile;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N2.HI/c1-7-3-4-10(2)6-8(7)5-9;/h3-4,6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTAACKHUUAANL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C#N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492217
Record name 3-Cyano-1,4-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61327-46-6
Record name 3-Cyano-1,4-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyridinium Iodide Compounds

Direct N-Alkylation Strategies for Pyridine (B92270) Precursors

Direct N-alkylation is a common and straightforward method for the synthesis of quaternary pyridinium (B92312) salts. This approach involves the reaction of a pyridine derivative with an alkylating agent.

The most direct route to 3-Cyano-1,4-dimethylpyridin-1-ium iodide is the quaternization of 3-cyano-4-methylpyridine (B43246) with methyl iodide. This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic methyl group of methyl iodide. The use of alkyl iodides is particularly effective as iodide is an excellent leaving group, facilitating the reaction. A similar procedure has been successfully employed for the synthesis of the isomeric 4-cyano-1-methylpyridinium iodide, where 4-cyanopyridine (B195900) was refluxed with iodomethane. nih.gov

The general scheme for this reaction is as follows:

Scheme 1: Quaternization of 3-cyano-4-methylpyridine

3-cyano-4-methylpyridine + Methyl iodide → 3-Cyano-1,4-dimethylpyridin-1-ium iodide

This method is widely applicable for the preparation of various N-alkyl pyridinium salts. nih.gov

The efficiency of pyridinium salt formation via N-alkylation is highly dependent on the reaction conditions. Key parameters that can be optimized include the solvent, temperature, and reaction time.

Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents such as acetonitrile (B52724), acetone, or dimethylformamide (DMF) are often effective for this type of reaction. In some cases, less polar solvents like benzene (B151609) have been used, particularly when refluxing with the alkylating agent. nih.gov For the synthesis of a series of N-alkyl pyridinium bromides, ethanol (B145695) was used as the solvent. nih.gov

Temperature: The reaction is typically accelerated by heating. Refluxing the reaction mixture is a common practice to ensure a reasonable reaction rate and yield. nih.govnih.gov However, microwave-assisted heating has also been shown to dramatically reduce reaction times and improve yields for the quaternization of various pyridine derivatives. researchgate.net

Reaction Time: The duration of the reaction can range from several minutes under microwave irradiation to many hours under conventional heating. nih.govresearchgate.net Monitoring the reaction by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time. nih.gov

Table 1: Examples of Reaction Conditions for Pyridinium Salt Formation

Pyridine Derivative Alkylating Agent Solvent Conditions Yield Reference
Pyridine 1-Bromoalkanes (C8-C20) Ethanol Reflux, 40 hours - nih.gov
4-Cyanopyridine Iodomethane Benzene Reflux, 75 minutes - nih.gov
Various Pyridines Methyl Iodide - Microwave, 2-10 min High researchgate.net

Multistep Syntheses Incorporating Substituted Pyridine Ring Formation

The synthesis of the 3-cyano-4-methylpyridine precursor can be achieved through various condensation and cyclization reactions. baranlab.orgnih.gov Classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. mdpi.comnih.gov Modifications of these methods can be employed to introduce the desired cyano and methyl substituents.

Another approach involves the reaction of 2-hydroxyacetophenones with malononitrile (B47326) in the presence of a catalyst like iodine, which can yield 3-cyano-4-methyl-substituted coumarins, and similar strategies could be adapted for pyridine synthesis. researchgate.net The synthesis of various substituted 3-cyano-2-pyridones through the cyclization of 1,3-diketones with cyanoacetamide has also been reported. researchgate.net These methods highlight the diverse strategies available for constructing the functionalized pyridine ring. scielo.brnih.govmdpi.com

Once the 3-cyano-4-methylpyridine precursor has been synthesized, the final step is its quaternization. This step is identical to the direct N-alkylation strategy described in section 2.1.1. The pre-functionalized pyridine is reacted with an alkyl iodide, typically methyl iodide, under appropriate solvent and temperature conditions to yield the final 3-Cyano-1,4-dimethylpyridin-1-ium iodide. The reaction conditions and optimization strategies discussed in section 2.1.2 are fully applicable here.

Advanced Synthetic Approaches and Derivatization from Existing Pyridinium Scaffolds

Modern synthetic chemistry offers advanced techniques for the synthesis and modification of pyridinium salts.

Microwave-assisted organic synthesis has been shown to be a highly effective method for the quaternization of pyridine derivatives. researchgate.net This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net Continuous flow synthesis is another advanced approach that allows for improved control over reaction parameters and can be scaled up more easily than batch processes. ucla.edu

Derivatization of existing pyridinium scaffolds is also a viable strategy for accessing novel compounds. This can involve modifying the substituents on the pyridine ring. For instance, pyridinium salts can be designed with specific functionalities that allow them to be used as derivatization reagents themselves, for example, to improve the detection of other molecules in mass spectrometry. acs.orgnih.gov Furthermore, pyridinium salts can act as precursors for the generation of radicals in various organic reactions, opening up possibilities for further functionalization. acs.org

Chemical Transformations and Reaction Pathways of Substituted Pyridinium Iodides

Nucleophilic Addition Reactions to the Pyridinium (B92312) Core

The electron-deficient nature of the pyridinium ring makes it susceptible to attack by a wide range of nucleophiles. The presence of an electron-withdrawing group, such as a cyano moiety at the 3-position, further activates the ring for such additions. These reactions typically lead to the formation of dihydropyridine (B1217469) derivatives, which are valuable intermediates in organic synthesis.

The addition of carbon-based nucleophiles, particularly Grignard reagents, to 3-cyanopyridinium salts has been a subject of detailed study. The reaction of N-benzyl-3-cyanopyridinium bromide with ethylmagnesium bromide, for instance, initially yields a mixture of addition products. nih.govacs.org This highlights the competitive nature of nucleophilic attack at different positions of the pyridinium ring.

Regioselectivity and Stereoselectivity in Dihydropyridine Formation

A critical aspect of nucleophilic addition to substituted pyridinium salts is the control of regioselectivity. For a 3-substituted pyridinium salt, nucleophilic attack can principally occur at the C2, C4, or C6 positions. The outcome of the reaction is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

In the case of Grignard reagent additions to 3-cyanopyridinium salts, the reaction often produces a mixture of 1,4-dihydropyridine (B1200194) (1,4-DHP) and 1,2-dihydropyridine (1,2-DHP) isomers. For example, the reaction of N-benzyl-3-cyanopyridinium bromide with ethylmagnesium bromide in dichloromethane (B109758) (CH2Cl2) at -78°C results in a 46% yield of a mixture of the C4-adduct (1,4-DHP) and the C2-adduct (1,2-DHP) in a nearly 1:1 ratio (57:43). nih.govacs.org

To enhance the regioselectivity, the use of a copper(I) catalyst has proven effective. The introduction of a catalytic amount of a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), dramatically shifts the selectivity in favor of the 1,4-addition product. rug.nl Under these conditions, the yield can be significantly improved, and the ratio of 1,4-DHP to 1,2-DHP can be substantially increased. nih.govacs.org This catalytic approach provides a valuable tool for the regioselective synthesis of 1,4-dihydropyridine derivatives.

Table 1: Regioselectivity of Ethylmagnesium Bromide Addition to N-Benzyl-3-cyanopyridinium Bromide
CatalystYield (%)Regioisomeric Ratio (1,4-DHP : 1,2-DHP)Reference
None4657 : 43 nih.govacs.org
Cu(I) salt8273 : 27 nih.govacs.org

Organocatalytic Enantioselective Approaches

The development of enantioselective methods for the synthesis of chiral dihydropyridines from pyridinium salts is a significant area of research. Building on the copper-catalyzed regioselective addition, the incorporation of chiral ligands allows for the asymmetric functionalization of the pyridinium core.

The synergistic action of a chiral copper catalyst and a Grignard reagent enables the enantioselective C4-selective dearomative C-C bond formation. acs.org A variety of chiral ligands have been screened, with biaryl bis-phosphine ligands generally providing the best results in terms of enantioselectivity. rug.nl

For the reaction of N-benzyl-3-cyanopyridinium salts with Grignard reagents, high yields and enantiomeric excesses (ee) have been achieved. acs.org Interestingly, the nature of the N-substituent on the pyridinium ring has a notable impact on the stereochemical outcome. For instance, the copper-catalyzed addition of ethylmagnesium bromide to N-methyl-3-cyanopyridinium iodide resulted in a moderate yield (43%) and a low enantioselectivity (18% ee). nih.govrug.nl In contrast, N-benzyl derivatives with bulky ortho substituents on the benzyl (B1604629) group can lead to products with high yields and enantiopurities (up to 86% ee). acs.org

Table 2: Enantioselective Addition of EtMgBr to N-Substituted-3-cyanopyridinium Salts
N-SubstituentYield (%)Enantiomeric Excess (ee, %)Reference
Methyl4318 nih.govrug.nl
Benzyl>9987 rug.nl
n-Propyl8672 nih.govacs.org
1-Butenyl9182 nih.govacs.org

Electrophilic Reactions and Functional Group Transformations on Ring Substituents

While the pyridinium core is electron-deficient, the substituents on the ring can undergo various electrophilic reactions and functional group transformations. For 3-Cyano-1,4-dimethylpyridin-1-ium iodide, both the 4-methyl and the 3-cyano groups are potential sites for further chemical modification.

The methyl group at the 4-position could potentially be functionalized through deprotonation to form an ylide, followed by reaction with an electrophile. However, such reactions are highly dependent on the reaction conditions and the stability of the resulting intermediates.

The cyano group is a versatile functional handle that can be transformed into a variety of other groups, such as a carboxylic acid, an amide, or an amine, through hydrolysis or reduction. These transformations would significantly expand the molecular diversity accessible from the parent pyridinium salt.

Halocyclization and Related Cyclization Reactions Involving Pyridinium Intermediates

Pyridinium salts can serve as precursors to intermediates that undergo cyclization reactions. Halocyclization, in particular, is a powerful method for the construction of fused heterocyclic systems. While direct examples involving 3-Cyano-1,4-dimethylpyridin-1-ium iodide are not prevalent in the literature, related systems demonstrate the potential of this approach.

For instance, the intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group can lead to the formation of fused pyridoheterocycles. nih.gov This type of reaction proceeds through a net-[4+2]-cycloaddition of an in-situ generated allenyl arene with the pendant nitrile.

Transition Metal-Catalyzed Coupling Reactions Involving Pyridinium Species

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and pyridinium salts can, in principle, participate in such transformations. The C-I bond of the iodide counterion or C-X bonds on the pyridinium ring itself could be targets for oxidative addition to a low-valent metal catalyst.

Commonly employed cross-coupling reactions include the Suzuki, wikipedia.org Heck, wikipedia.org and Buchwald-Hartwig amination reactions. wikipedia.org These methodologies allow for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.

Carbon-Nitrogen Cross-Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org While aryl halides are the most common electrophilic partners, the use of pyridinium salts in such reactions is an area of ongoing research. The development of catalyst systems that can activate the C-N bond of the pyridinium ring or utilize the pyridinium salt as a leaving group would open up new avenues for the synthesis of complex nitrogen-containing molecules. Nickel-catalyzed amination reactions have also emerged as a powerful alternative, often employing more earth-abundant and cost-effective catalysts. nih.gov

Other C-X Bond Forming Reactions

The formation of new carbon-heteroatom or carbon-carbon bonds on the pyridinium ring is a key strategy for the synthesis of complex heterocyclic systems. In the case of 3-Cyano-1,4-dimethylpyridin-1-ium iodide, such reactions can be directed to the electron-deficient ring carbons.

One notable C-X bond forming reaction is the electrochemical reduction of the pyridinium nucleus. Studies on the closely related 3-cyano-1-methylpyridinium iodide have shown that electrochemical reduction can lead to the formation of radical species which can subsequently dimerize or be trapped, effectively leading to C-H or C-C bond formation. nih.gov The electrochemical reduction of 3-cyano-1-methylpyridin-ium iodide, a model for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), has been investigated, highlighting the propensity of the pyridinium ring to accept electrons and undergo further chemical transformations. nih.gov

Furthermore, nucleophilic additions to the pyridinium ring represent a direct method for C-C bond formation. While specific studies on 3-Cyano-1,4-dimethylpyridin-1-ium iodide are limited, the general reactivity of pyridinium salts suggests that organometallic reagents, such as Grignard or organolithium reagents, could add to the 2-, 4-, or 6-positions of the pyridinium ring. The regioselectivity of such additions is influenced by steric and electronic factors. For instance, the addition of nucleophiles to pyridinium salts can generate intermediate enol-ethers, which upon hydrolysis can yield dihydropyridones. The regioselectivity of these additions can be tuned based on the nature of the nucleophile and the substituents on the pyridinium ring.

Derivatization Strategies Targeting Peripheral Functional Groups of Pyridinium Cations

The peripheral functional groups of 3-Cyano-1,4-dimethylpyridin-1-ium iodide, namely the cyano group and the two methyl groups, offer multiple avenues for derivatization.

The cyano group at the 3-position is a versatile handle for chemical modification. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid (nicotinic acid derivative). The hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide and nicotinic acid is a well-established industrial process and serves as a good precedent for the reactivity of the cyano group in the target molecule. nih.govdigitellinc.com Additionally, nitrilase enzymes can also catalyze the hydrolysis of 3-cyanopyridine directly to nicotinic acid. researchgate.net

The reaction of 3-cyano-1-methylpyridinium iodide with aqueous ammonia (B1221849) or amines has been reported, suggesting that the cyano group can be converted into an amidine or related nitrogen-containing functionalities. researchgate.net This transformation provides a route to compounds with different electronic and biological properties.

The methyl group attached to the nitrogen atom (N1-methyl) can be involved in the formation of pyridinium ylides. Deprotonation of the N-methyl group by a strong base would generate a highly reactive ylide, which can then participate in various reactions, most notably [3+2] cycloaddition reactions with activated alkynes or alkenes to form indolizine (B1195054) derivatives. The reactivity of pyridinium ylides is well-documented, and the presence of an electron-withdrawing cyano group on the pyridinium ring can influence the stability and reactivity of the ylide intermediate.

The methyl group at the 4-position (C4-methyl) also presents opportunities for derivatization. Similar to other 4-methylpyridinium salts, this methyl group is acidic and can be deprotonated with a suitable base to form a neutral methylene (B1212753) base (an enamine-type species). This intermediate can then react with a variety of electrophiles, such as aldehydes (in a Knoevenagel-type condensation), alkyl halides, or acyl chlorides, to introduce new substituents at the 4-position. The oxidation of the 4-methyl group to a formyl or carboxyl group is another potential transformation, which would provide further handles for functionalization.

Advanced Spectroscopic and Structural Characterization of Pyridinium Iodides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Cyano-1,4-dimethylpyridin-1-ium iodide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete assignment of its proton and carbon environments. Given the absence of fluorine in the molecule, ¹⁹F NMR analysis is not applicable.

The ¹H NMR spectrum of 3-Cyano-1,4-dimethylpyridin-1-ium iodide is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The quaternization of the nitrogen atom leads to a significant downfield shift of the ring protons compared to the neutral precursor, 3-cyano-4-methylpyridine (B43246). The electron-withdrawing cyano group further influences the chemical shifts of the adjacent protons.

The predicted ¹H and ¹³C NMR chemical shifts for the cation are presented in Table 1. The assignments are based on established substituent effects in pyridinium (B92312) systems and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Cyano-1,4-dimethylpyridin-1-ium Cation Predicted data based on analogous structures.

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
N-CH₃~4.3s~48.0
2-H~9.2s~145.0
3-CN--~115.0 (CN)
3-C--~110.0
4-CH₃~2.8s~20.0
4-C--~160.0
5-H~8.0d~128.0
6-H~9.1d~144.0

To unambiguously assign the predicted proton and carbon signals, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For 3-Cyano-1,4-dimethylpyridin-1-ium iodide, the HSQC spectrum would show correlations between the signals at ~9.2 ppm and ~145.0 ppm (2-H to C2), ~8.0 ppm and ~128.0 ppm (5-H to C5), ~9.1 ppm and ~144.0 ppm (6-H to C6), ~4.3 ppm and ~48.0 ppm (N-CH₃ protons to its carbon), and ~2.8 ppm and ~20.0 ppm (4-CH₃ protons to its carbon).

The N-CH₃ protons (~4.3 ppm) showing correlations to C2 (~145.0 ppm) and C6 (~144.0 ppm).

The 2-H proton (~9.2 ppm) correlating to C3 (~110.0 ppm), C4 (~160.0 ppm), and the cyano carbon (~115.0 ppm).

The 4-CH₃ protons (~2.8 ppm) showing correlations to C3 (~110.0 ppm) and C5 (~128.0 ppm).

The 6-H proton (~9.1 ppm) correlating to C2 (~145.0 ppm) and C5 (~128.0 ppm).

These 2D NMR techniques, when used in concert, provide a robust and detailed map of the molecular structure in solution.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For 3-Cyano-1,4-dimethylpyridin-1-ium iodide, electrospray ionization (ESI) in positive ion mode would be the method of choice to analyze the cation.

The expected mass spectrum would show a prominent peak for the molecular ion (M⁺) of the 3-Cyano-1,4-dimethylpyridin-1-ium cation at an m/z corresponding to its molecular weight (C₈H₉N₂⁺), which is approximately 133.08 Da.

Fragmentation analysis, typically achieved through tandem mass spectrometry (MS/MS), would provide further structural information. Plausible fragmentation pathways for the cation could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z ~118.

Loss of acetonitrile (B52724) (CH₃CN): A potential rearrangement could lead to the expulsion of acetonitrile, yielding a fragment at m/z ~92.

Loss of hydrogen cyanide (HCN): This would produce a fragment ion at m/z ~106.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 3-Cyano-1,4-dimethylpyridin-1-ium iodide is not publicly available, analysis of closely related structures, such as 4-cyano-1-methylpyridinium iodide and 1,4-dimethylpyridinium (B189563) iodide, allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

A single-crystal X-ray diffraction study would reveal the precise geometry of the 3-cyano-1,4-dimethylpyridin-1-ium cation and the position of the iodide anion. The pyridinium ring is expected to be planar. The N-methyl and 4-methyl groups will be attached to this plane, and the cyano group will be co-planar with the ring. The iodide anion will be located in the crystal lattice to balance the positive charge of the cation.

Table 2: Predicted Crystallographic Data for 3-Cyano-1,4-dimethylpyridin-1-ium iodide Predicted data based on analogous structures such as 4-cyano-1-methylpyridinium iodide. researchgate.net

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)~5-10
b (Å)~10-15
c (Å)~15-20
β (°)~90-100 (for monoclinic)
Volume (ų)~800-1200
Z4

Hydrogen Bonding: Weak C-H···I hydrogen bonds are expected to be a dominant feature, where the acidic protons of the pyridinium ring and the methyl groups interact with the iodide anion. nih.gov Additionally, C-H···N interactions between the pyridinium protons and the nitrogen atom of the cyano group of a neighboring cation could further stabilize the crystal lattice. nih.gov

π-π Stacking: The planar pyridinium rings are likely to engage in π-π stacking interactions. These interactions, characterized by face-to-face or offset arrangements of the aromatic rings, contribute significantly to the cohesion of the crystal structure. The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å.

The interplay of these electrostatic and dispersive forces leads to a well-defined three-dimensional architecture in the solid state.

Advanced Spectroscopic and Structural Characterization of 3-Cyano-1,4-dimethylpyridin-1-ium iodide

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available experimental data for the compound "3-Cyano-1,4-dimethylpyridin-1-ium iodide" corresponding to the requested spectroscopic and structural characterization techniques.

Specifically, detailed research findings and data tables for the following analytical methods for "3-Cyano-1,4-dimethylpyridin-1-ium iodide" could not be located:

Powder X-ray Diffraction (PXRD) for bulk phase characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy .

While information is available for structurally related compounds, such as isomers (e.g., 4-cyano-1-methylpyridinium iodide) and compounds with similar functional groups, the strict adherence to the specified subject "3-Cyano-1,4-dimethylpyridin-1-ium iodide" prevents the inclusion of this data as it would not be scientifically accurate for the requested article.

Therefore, the generation of the requested article with the specified outline and content is not possible at this time due to the absence of the necessary scientific data for "3-Cyano-1,4-dimethylpyridin-1-ium iodide."

Computational and Theoretical Investigations of Pyridinium Cation Anion Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 3-cyano-1,4-dimethylpyridin-1-ium cation at an electronic level. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For the 3-cyano-1,4-dimethylpyridin-1-ium cation, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and predict sites of reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. In pyridinium (B92312) cations, the HOMO is typically associated with the π-system of the ring, while the LUMO is also part of the π-system but at a higher energy. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For the 3-cyano-1,4-dimethylpyridin-1-ium cation, the cyano group would be expected to lower the energy of the LUMO, thus reducing the HOMO-LUMO gap and potentially increasing its reactivity towards nucleophiles.

DFT can also be used to predict various properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), and to calculate Mulliken charges on each atom, which provide a quantitative measure of the charge distribution.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the 3-Cyano-1,4-dimethylpyridin-1-ium Cation (Qualitative)

SubstituentPositionElectronic EffectPredicted Impact on Pyridinium Ring
Cyano Group3Electron-withdrawingDecreases electron density, stabilizes the cation
Methyl Group4Electron-donatingIncreases electron density, destabilizes the cation slightly
Methyl Group1 (on N)Inductive effectLocalizes positive charge on N, influences overall stability

Computational Studies on Bonding and Stability

The bonding in the pyridinium ring is characterized by a mix of sigma and pi bonds, with the π-system being delocalized over the ring. The introduction of substituents will cause subtle but significant changes to the bond lengths and angles. For instance, the C-C and C-N bonds within the ring will have lengths intermediate between single and double bonds, indicative of their aromatic character. The C-CN bond is expected to have some degree of double bond character due to conjugation with the ring's π-system.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms and analyzing the high-energy transition states that are fleetingly formed during a chemical reaction. For reactions involving the 3-cyano-1,4-dimethylpyridin-1-ium cation, computational methods can map out the entire reaction pathway, identifying intermediates and the transition states that connect them.

For example, if this cation were to undergo a nucleophilic addition reaction, DFT calculations could be used to model the approach of the nucleophile to the pyridinium ring. The calculations would identify the most likely site of attack by determining the energy barrier for each possible pathway. The geometry of the transition state, a high-energy species that is neither reactant nor product, can be optimized, and its vibrational frequencies can be calculated to confirm that it is a true transition state (characterized by one imaginary frequency).

The activation energy for a reaction, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate. By comparing the activation energies for different possible mechanisms, the most favorable reaction pathway can be determined. These computational insights are crucial for understanding and predicting the chemical behavior of 3-cyano-1,4-dimethylpyridin-1-ium iodide.

Intermolecular Interaction Modeling and Energetics within Crystal Lattices

The arrangement of ions in the solid state is governed by a complex interplay of intermolecular interactions. For 3-cyano-1,4-dimethylpyridin-1-ium iodide, these interactions include electrostatic forces between the cation and anion, hydrogen bonding, and van der Waals forces. Computational modeling can provide a detailed picture of these interactions and their energetic contributions to the stability of the crystal lattice.

In the crystal structure of related compounds, such as 4-cyano-1-methylpyridinium iodide, weak C-H···N and C-H···I hydrogen bonds play a significant role in the packing of the ions. nih.govresearchgate.net It is highly probable that similar interactions are present in the crystal lattice of 3-cyano-1,4-dimethylpyridin-1-ium iodide. The hydrogen atoms on the pyridinium ring and the methyl groups can act as hydrogen bond donors, while the iodide anion and the nitrogen atom of the cyano group can act as acceptors.

Computational methods, such as those based on DFT with corrections for dispersion forces (DFT-D), can be used to calculate the lattice energy of the crystal. This is the energy required to separate the crystal into its constituent, non-interacting ions. By analyzing the contributions of different types of interactions to the total lattice energy, the dominant forces holding the crystal together can be identified. This understanding is crucial for predicting and explaining the physical properties of the solid, such as its melting point and solubility.

Table 2: Plausible Intermolecular Interactions in the Crystal Lattice of 3-Cyano-1,4-dimethylpyridin-1-ium Iodide

Interaction TypeDonorAcceptor
Ion-Ion3-Cyano-1,4-dimethylpyridin-1-ium cationIodide anion
Hydrogen BondingC-H (ring and methyl)Iodide anion
Hydrogen BondingC-H (ring and methyl)N (cyano group)
π-π StackingPyridinium ringPyridinium ring

Conformational Analysis and Molecular Dynamics Simulations of Pyridinium Ions

While the pyridinium ring itself is largely planar, the methyl groups attached to it can rotate. Conformational analysis of the 3-cyano-1,4-dimethylpyridin-1-ium cation would involve studying the energetics of these rotations. While the rotation of the methyl group at the 4-position is likely to be relatively free, the rotation of the N-methyl group might be more hindered due to its proximity to the ring. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of the 3-cyano-1,4-dimethylpyridin-1-ium cation and its interaction with the iodide anion, either in the solid state or in solution. aip.orgaip.orgdigitellinc.com In an MD simulation, the motions of all atoms in the system are calculated over time by solving Newton's equations of motion.

An MD simulation of the crystal lattice could reveal details about the vibrational motions of the ions and any dynamic disorder that may be present. In a simulation of the ions in a solvent, the solvation structure around the cation and anion can be investigated, providing insights into how the solvent molecules arrange themselves around the ions. MD simulations can also be used to study the transport properties of the ions, such as their diffusion coefficients. These simulations provide a powerful tool for bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of chemical systems.

Exploration of Advanced Applications in Chemical Sciences

Applications in Organic Synthesis

The structural features of 3-Cyano-1,4-dimethylpyridin-1-ium iodide, namely the presence of a quaternary nitrogen atom, a cyano group, and methyl substituents on the pyridinium (B92312) ring, suggest its potential utility in several areas of organic synthesis.

Pyridinium salts are well-established as valuable reagents in organic synthesis. The electron-withdrawing nature of the pyridinium ring can activate adjacent positions for nucleophilic attack. In the case of 3-Cyano-1,4-dimethylpyridin-1-ium iodide, the cyano group further enhances this effect, potentially making the C-2 and C-6 positions of the pyridinium ring susceptible to nucleophilic addition. This reactivity can be harnessed for the construction of complex heterocyclic frameworks. For instance, the reaction of N-alkylpyridinium salts with organometallic reagents can lead to the formation of dihydropyridine (B1217469) derivatives, which are important precursors for various pharmaceuticals.

Furthermore, the iodide counter-ion can participate in halogen exchange reactions, or the entire molecule could serve as a source of the 3-cyano-1,4-dimethylpyridin-1-ium cation for incorporation into larger molecular architectures. The reactivity of related cyanopyridinium salts in cycloaddition reactions also points towards the potential of 3-Cyano-1,4-dimethylpyridin-1-ium iodide in the synthesis of novel polycyclic systems.

Reaction Type Potential Role of 3-Cyano-1,4-dimethylpyridin-1-ium iodide Expected Product Class
Nucleophilic AdditionElectrophilic pyridinium ringDihydropyridine derivatives
Cycloaddition ReactionsDienophile or dipolarophile precursorPolycyclic heterocycles
Halogen ExchangeIodide sourceAlkyl or aryl iodides

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. mdpi.com The catalysts for these reactions are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts that can transport one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. mdpi.comnih.gov

3-Cyano-1,4-dimethylpyridin-1-ium iodide possesses the key structural feature of a phase-transfer catalyst: a lipophilic cation (the dimethylpyridinium moiety) and a hydrophilic counter-ion (iodide). The presence of the methyl groups enhances the lipophilicity of the cation, allowing it to be soluble in the organic phase. The iodide anion can be exchanged for other anions from the aqueous phase, which are then transported to the organic phase to react. The efficiency of pyridinium salts as phase-transfer catalysts has been demonstrated in various reactions, including alkylations, oxidations, and reductions. The specific structure of 3-Cyano-1,4-dimethylpyridin-1-ium iodide may offer unique selectivity and reactivity profiles in such applications.

Catalyst Feature Relevance to 3-Cyano-1,4-dimethylpyridin-1-ium iodide
Quaternary Ammonium CationThe pyridinium nitrogen is quaternized.
Lipophilic CharacterThe dimethyl-substituted pyridinium ring provides lipophilicity.
Anion Exchange CapabilityThe iodide anion can be exchanged with reactant anions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key area of green and sustainable chemistry. Pyridinium salts can function as Lewis acids, activating electrophiles towards nucleophilic attack. The positively charged nitrogen atom in 3-Cyano-1,4-dimethylpyridin-1-ium iodide can coordinate to Lewis basic sites in a substrate, thereby lowering the energy barrier for a subsequent reaction.

The presence of the electron-withdrawing cyano group would enhance the Lewis acidity of the pyridinium cation, potentially making it a more effective catalyst. Such catalysts could be employed in a variety of transformations, including Michael additions, Diels-Alder reactions, and Friedel-Crafts acylations. The use of an organic salt as a catalyst avoids the need for often toxic and expensive metal-based catalysts, contributing to the development of more sustainable chemical processes.

Materials Science Applications

The unique electronic and structural properties of 3-Cyano-1,4-dimethylpyridin-1-ium iodide also suggest its potential for applications in materials science, particularly in the areas of self-assembly and nonlinear optics.

Self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. nih.govnih.gov Ionic compounds, such as 3-Cyano-1,4-dimethylpyridin-1-ium iodide, can undergo self-assembly in solution or in the solid state through a combination of electrostatic interactions, hydrogen bonding, and π-π stacking of the aromatic pyridinium rings. researchgate.netnih.gov

The planar nature of the pyridinium ring, coupled with the presence of the cyano group which can participate in dipole-dipole interactions, could promote the formation of ordered aggregates. In the solid state, this could lead to the formation of crystalline materials with interesting packing motifs. researchgate.netnih.gov In solution, under appropriate conditions of concentration and solvent, it is conceivable that this compound could form micelles, vesicles, or other nanostructures. mdpi.com The ability to form such ordered structures is a prerequisite for the development of new functional materials, such as sensors, drug delivery systems, and components for electronic devices.

Driving Force for Self-Assembly Structural Feature in 3-Cyano-1,4-dimethylpyridin-1-ium iodide
Electrostatic InteractionsIonic nature of the salt (pyridinium cation and iodide anion).
π-π StackingAromatic pyridinium ring.
Dipole-Dipole InteractionsThe polar cyano group.
Hydrogen BondingPotential for C-H---I or C-H---N interactions. researchgate.netnih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. mdpi.com These materials are of great interest for applications in optoelectronics and photonics, including optical switching and frequency conversion. mdpi.commdpi.com A common molecular design for organic NLO materials involves a π-conjugated system substituted with electron-donating and electron-accepting groups. This "push-pull" arrangement leads to a large molecular hyperpolarizability, which is a measure of the NLO response.

The 3-Cyano-1,4-dimethylpyridin-1-ium cation has the essential features of an NLO chromophore. The pyridinium ring acts as a π-conjugated bridge, the methyl group at the 4-position is an electron-donating group, and the cyano group at the 3-position is a strong electron-withdrawing group. This intramolecular charge-transfer character is expected to give rise to significant NLO properties. The iodide counter-ion can also influence the solid-state packing of the chromophores, which in turn affects the bulk NLO response of the material.

NLO Chromophore Component Corresponding Moiety in 3-Cyano-1,4-dimethylpyridin-1-ium iodide
Electron-Donating Group4-Methyl group
π-Conjugated BridgePyridinium ring
Electron-Accepting Group3-Cyano group

Dielectric Characterization of Pyridinium Cocrystals

There is no available research detailing the formation or dielectric characterization of cocrystals involving 3-Cyano-1,4-dimethylpyridin-1-ium iodide. Studies on other pyridinium derivatives have explored their ability to form cocrystals with various co-formers, and these materials have been investigated for their dielectric properties. However, no such studies have been published for 3-Cyano-1,4-dimethylpyridin-1-ium iodide.

Applications in Analytical Chemistry

Development as Reactive Ionization Matrices for Mass Spectrometry (e.g., MALDI-MSI)

The utility of 3-Cyano-1,4-dimethylpyridin-1-ium iodide as a reactive ionization matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or MALDI Mass Spectrometry Imaging (MALDI-MSI) has not been reported in scientific literature. The development of novel matrices is an active area of research in mass spectrometry, and pyridinium-based compounds have been investigated in this context. nih.govnih.gov However, there are no published findings on the performance or application of 3-Cyano-1,4-dimethylpyridin-1-ium iodide for this purpose.

Design of Fluorescent Probes and Sensors for Chemical Species Detection

While some cyano-substituted pyridinium compounds are known to exhibit interesting photophysical properties, there is no specific research on the design or application of 3-Cyano-1,4-dimethylpyridin-1-ium iodide as a fluorescent probe or sensor. nih.gov The fluorescence of such compounds can be influenced by factors like anion interactions and molecular packing in the solid state. nih.gov A related compound, 1,4-dimethylpyridinium (B189563) iodide, has been utilized in the synthesis of a fluorescent probe, indicating the potential of this class of compounds in fluorescence applications. sigmaaldrich.com However, specific studies on 3-Cyano-1,4-dimethylpyridin-1-ium iodide are absent from the literature.

Exploration of Biochemical Interactions and Delivery System Applications

There is a lack of published research on the biochemical interactions or the application of 3-Cyano-1,4-dimethylpyridin-1-ium iodide in delivery systems. While the broader class of 3-cyano-2-pyridone derivatives has been investigated for various pharmacological activities, this does not extend to the specific pyridinium salt . ekb.eg

Conclusion and Future Research Directions

Synthesis and Reaction Scope: Current Achievements and Unaddressed Challenges

Currently, there are no specific, documented synthetic procedures for 3-Cyano-1,4-dimethylpyridin-1-ium iodide in the available scientific literature. However, a probable synthetic route can be extrapolated from the well-established synthesis of other N-alkylpyridinium iodides. The most logical approach would involve the quaternization of 3-cyano-4-methylpyridine (B43246) with methyl iodide. This reaction, a classic Menshutkin reaction, is typically straightforward.

Table 1: Postulated Synthesis of 3-Cyano-1,4-dimethylpyridin-1-ium Iodide

Reactant 1Reactant 2Probable Reaction TypePredicted Product
3-Cyano-4-methylpyridineMethyl iodideMenshutkin Reaction (N-alkylation)3-Cyano-1,4-dimethylpyridin-1-ium iodide

Furthermore, the reaction scope of 3-Cyano-1,4-dimethylpyridin-1-ium iodide is entirely unexplored. The presence of the electron-withdrawing cyano group and the pyridinium (B92312) ring suggests potential reactivity in nucleophilic substitution reactions or as a precursor in the synthesis of more complex heterocyclic systems. Research is needed to investigate its behavior with various nucleophiles and its potential as a building block in organic synthesis.

Advancements in Spectroscopic and Computational Understanding

There is a complete absence of published spectroscopic and computational data for 3-Cyano-1,4-dimethylpyridin-1-ium iodide. To advance our understanding, a full suite of spectroscopic analyses would be required upon its successful synthesis.

Table 2: Required Spectroscopic and Computational Analyses for Characterization

Analysis TypeInformation to be Gained
¹H and ¹³C NMRStructural confirmation, chemical environment of protons and carbons.
FT-IR SpectroscopyIdentification of functional groups (e.g., C≡N stretch).
UV-Vis SpectroscopyElectronic transitions and chromophoric properties.
Mass SpectrometryMolecular weight and fragmentation pattern.
X-ray CrystallographyDefinitive solid-state structure and packing.
DFT CalculationsElectronic structure, orbital energies (HOMO/LUMO), and predicted reactivity.

Insights from related compounds, such as 3-cyano-1-methylpyridinium iodide, suggest that the cyano group would have a characteristic infrared absorption and that the pyridinium ring protons would exhibit downfield shifts in the ¹H NMR spectrum due to the positive charge on the nitrogen atom. However, without experimental data, these remain educated predictions.

Emerging Application Areas and Interdisciplinary Research Opportunities

Given the lack of information on 3-Cyano-1,4-dimethylpyridin-1-ium iodide, its application areas are entirely speculative at this point. However, the structural motifs present in the molecule suggest several potential avenues for interdisciplinary research.

Pyridinium salts are known to have applications as ionic liquids, catalysts, and in materials science. The presence of a cyano group could introduce unique electronic properties, making it a candidate for studies in organic electronics or as a functional component in novel materials.

Furthermore, many heterocyclic compounds containing cyano groups are explored for their biological activity. Future research could investigate the potential of 3-Cyano-1,4-dimethylpyridin-1-ium iodide in medicinal chemistry, although this would require extensive biological screening and is a long-term prospect.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Cyano-1,4-dimethylpyridin-1-ium iodide and its derivatives?

The compound is synthesized via condensation reactions. For example, 1,4-dimethylpyridin-1-ium iodide reacts with aldehydes (e.g., benzaldehydes or indole-3-carboxaldehydes) in Knoevenagel condensations. Methanol/chloroform mixtures with piperidine as a catalyst under reflux are typical conditions . Modifications to the aromatic substituents (e.g., electron-withdrawing groups) enable structural diversity in dyes or fluorescent probes .

Q. How is the structural integrity of 3-Cyano-1,4-dimethylpyridin-1-ium iodide confirmed post-synthesis?

Characterization relies on 1H/13C NMR for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, PY (a pyrene derivative synthesized using this compound) was validated via NMR and HRMS, with solubility (~2 × 10⁻⁶ mol/L) confirmed for cell imaging compatibility .

Q. What are the primary applications of this compound in fluorescence-based research?

It serves as an electron acceptor in excited-state intramolecular proton transfer (ESIPT) probes. For instance, coupling with HBT fluorophores creates ratiometric sensors for Pd²⁺ detection (LOD = 57 nM) via Pd-mediated depropargylation . Derivatives like F16 selectively accumulate in mitochondria, driven by transmembrane potential, enabling cancer cell imaging .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when steric or chiral centers cause crystallization challenges?

Lower yields (e.g., in dyes IId and IIf ) arise from chiral centers complicating crystallization. Mitigation strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility.
  • Additives : Use of seeding agents or controlled cooling rates to direct crystal growth .
  • Chiral resolution : Enantiopure starting materials or chiral auxiliaries to reduce racemization .

Q. What experimental design considerations are critical for developing ESIPT probes using this compound?

Key factors include:

  • Electronic tuning : Substituents on the pyridinium ring modulate emission wavelengths. For example, extended π-conjugation shifts fluorescence to near-infrared (NIR) regions .
  • Selectivity controls : Competitive metal ion testing (e.g., Hg²⁺, Cu²⁺) ensures Pd²⁺ specificity. Buffer conditions (e.g., PBS with 1% acetonitrile) mimic physiological environments .
  • Mechanistic validation : Time-resolved fluorescence or HPLC-MS to track reaction intermediates (e.g., depropargylation products) .

Q. How do researchers address contradictions in crystallographic data for derivatives of this compound?

For challenging cases (e.g., twinned crystals or disordered structures):

  • SHELXL refinement : Use of TWIN and BASF commands to model twinning ratios .
  • High-resolution data : Synchrotron sources improve data quality for weakly diffracting crystals .
  • Validation tools : R-factor analysis and ADDSYM checks for missed symmetry .

Q. What strategies enhance mitochondrial targeting in fluorescent probes derived from this compound?

  • Lipophilicity optimization : Balancing solubility (logP ~2–3) ensures membrane permeability without aggregation .
  • Charge modulation : Quaternary pyridinium salts enhance mitochondrial accumulation via membrane potential-driven uptake .
  • Co-localization assays : Use MitoTracker® dyes for validation in live-cell imaging .

Q. How can researchers resolve discrepancies in fluorescence quantum yields between theoretical and experimental values?

  • Environmental controls : Measure under inert atmospheres (N₂) to avoid O₂ quenching .
  • Instrument calibration : Use standardized dyes (e.g., quinine sulfate) for spectrometer calibration .
  • Computational modeling : TD-DFT calculations predict electronic transitions and identify non-radiative decay pathways .

Methodological Reference Table

TopicKey TechniquesReferences
SynthesisKnoevenagel condensation, reflux
CharacterizationNMR, HRMS, solubility assays
Fluorescence ImagingESIPT mechanisms, mitochondrial targeting
CrystallographySHELXL refinement, twinning analysis
Data ContradictionsSolvent screening, mechanistic validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.